molecular formula C16H20ClN3O4S B10828142 (E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide

(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No.: B10828142
M. Wt: 385.9 g/mol
InChI Key: DURMLOBZTVQDGQ-AATRIKPKSA-N
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Description

SR15006 is a small-molecule compound known for its inhibitory effects on Krüppel-like factor 5 (KLF5), a zinc finger transcription factor involved in various cellular processes, including cell proliferation and differentiation. The compound has shown potential in reducing the growth of colorectal cancer cells by targeting KLF5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR15006 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of SR15006.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods: Industrial production of SR15006 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: SR15006 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups.

    Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

SR15006 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of KLF5 in various chemical reactions and pathways.

    Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating colorectal cancer and other diseases involving KLF5 dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting KLF5.

Mechanism of Action

SR15006 exerts its effects by inhibiting Krüppel-like factor 5 (KLF5). The compound binds to KLF5 and prevents its interaction with DNA, thereby inhibiting the transcription of genes involved in cell proliferation and survival. This leads to reduced cell growth and increased apoptosis in cancer cells. The molecular targets and pathways involved include the MAPK and WNT signaling pathways .

Comparison with Similar Compounds

    ML264: Another KLF5 inhibitor with similar effects but less optimized compared to SR15006.

    SR18662: A more optimized analogue of SR15006 with improved efficacy in reducing colorectal cancer cell viability.

Comparison: SR15006 is unique in its specific inhibition of KLF5 with an IC50 of 41.6 nM. Compared to ML264, SR15006 has shown better efficacy in reducing the levels of tested cyclins over 72 hours. SR18662, on the other hand, is a more optimized analogue with even greater efficacy in reducing cancer cell viability and inducing apoptosis .

Properties

Molecular Formula

C16H20ClN3O4S

Molecular Weight

385.9 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C16H20ClN3O4S/c1-25(23,24)20-9-7-19(8-10-20)16(22)12-18-15(21)6-5-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3,(H,18,21)/b6-5+

InChI Key

DURMLOBZTVQDGQ-AATRIKPKSA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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